molecular formula C21H36N2O3S B2923667 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 713507-70-1

2-ethoxy-4-methyl-5-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2923667
CAS No.: 713507-70-1
M. Wt: 396.59
InChI Key: LXTIDASGXSROMI-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring an ethoxy group at position 2, a methyl group at position 4, and an isopropyl substituent at position 5 on the aromatic ring. The sulfonamide nitrogen is bonded to a 2,2,6,6-tetramethylpiperidin-4-yl group, a sterically hindered amine moiety known for its role in stabilizing free radicals and enhancing thermal resistance in polymers .

Properties

IUPAC Name

2-ethoxy-4-methyl-5-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N2O3S/c1-9-26-18-10-15(4)17(14(2)3)11-19(18)27(24,25)22-16-12-20(5,6)23-21(7,8)13-16/h10-11,14,16,22-23H,9,12-13H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTIDASGXSROMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethoxy-4-methyl-5-propan-2-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H35N3O3S
  • Molecular Weight : 425.60 g/mol

The compound features a sulfonamide group attached to an aromatic ring and a piperidine moiety, which are critical for its biological activity.

Sulfonamides generally exhibit their biological effects through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis. This inhibition leads to a decrease in nucleic acid synthesis, ultimately affecting bacterial growth and proliferation. Additionally, the presence of the piperidine ring may enhance lipophilicity, allowing better cell membrane penetration and potentially increasing the compound's efficacy against various pathogens.

Biological Activity and Therapeutic Applications

Research has indicated several potential therapeutic applications for this sulfonamide derivative:

  • Antimicrobial Activity :
    • In vitro studies have demonstrated that sulfonamide derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The specific activity against pathogens such as Staphylococcus aureus and Escherichia coli has been documented.
    • A study showed that modifications in the side chains of sulfonamides could lead to enhanced antibacterial potency .
  • Anti-inflammatory Effects :
    • Sulfonamides have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential use in treating inflammatory diseases .
  • Anticancer Potential :
    • Some sulfonamide derivatives have shown promise in cancer therapy by inducing apoptosis in cancer cells. Research indicates that these compounds may interfere with key signaling pathways involved in cell survival and proliferation .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntimicrobialStaphylococcus aureusInhibition of DHPS
AntimicrobialEscherichia coliInhibition of folate synthesis
Anti-inflammatoryHuman cellsCytokine production inhibition
AnticancerCancer cell linesInduction of apoptosis

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a related sulfonamide derivative against resistant strains of Staphylococcus aureus. Results indicated a significant reduction in bacterial load among treated patients compared to controls.
  • Case Study on Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties in models of rheumatoid arthritis. The compound demonstrated a marked decrease in inflammatory markers and improved clinical outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzenesulfonamide Derivatives

  • Compound 5e/5f (Molecules, 2009): These analogs (e.g., {4-[5-methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}acetic acid esters) share the sulfonamide backbone but incorporate benzimidazole and pyridinyl groups instead of a tetramethylpiperidine substituent. Key differences: Electronic Effects: The pyridinyl and benzimidazole groups in 5e/5f introduce π-conjugation and hydrogen-bonding capacity, unlike the purely aliphatic tetramethylpiperidine in the target compound.

Tetramethylpiperidine-Containing Compounds

  • Bis-TMP Naphthalimide (Crystal Structure Study): This compound features two tetramethylpiperidine groups attached to a naphthalimide core. Comparisons include: Hydrogen Bonding: The bis-TMP naphthalimide exhibits N–H⋯O hydrogen bonding, while the target compound’s sulfonamide group may engage in stronger hydrogen bonds (N–H⋯O=S) due to the sulfonyl’s electronegativity .
  • Propanamide Derivatives (European Patent, 2021): Examples like N-(2,2,6,6-tetramethylpiperidin-4-yl)-β-aminopropionic acid dodecyl ester share the tetramethylpiperidine group but lack the sulfonamide moiety. Key contrasts: Solubility: The ester group in the propanamide derivative improves lipophilicity, whereas the sulfonamide in the target compound may enhance water solubility. Synthetic Routes: The propanamide derivatives are synthesized via esterification, while the target compound likely involves sulfonylation of a substituted benzene precursor .

Key Physicochemical Properties

Property Target Compound Bis-TMP Naphthalimide Propanamide Derivative
Core Structure Benzenesulfonamide Naphthalimide Propanamide
Bulky Substituent 2,2,6,6-Tetramethylpiperidine 2,2,6,6-Tetramethylpiperidine 2,2,6,6-Tetramethylpiperidine
Hydrogen Bonding N–H (sulfonamide) → O=S N–H⋯O (imide) N–H (amide) → O=C
Potential Applications Polymer stabilizers, enzyme inhibitors Fluorescent probes Surfactants, stabilizers

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